N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and multiple methoxy and ethoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides and suitable bases.
Attachment of the Dimethoxyphenyl and Ethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but lacks the sulfonyl and piperidine components.
2-(3,4-Dimethoxyphenyl)-N-[(3-methyl-2-thienyl)methyl]ethanamine: Contains the dimethoxyphenyl group but has different substituents and lacks the piperidine ring.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide is unique due to its combination of a piperidine ring, sulfonyl group, and multiple methoxy and ethoxy substituents
Properties
Molecular Formula |
C24H32N2O6S |
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Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C24H32N2O6S/c1-4-32-20-8-10-21(11-9-20)33(28,29)26-15-5-6-19(17-26)24(27)25-14-13-18-7-12-22(30-2)23(16-18)31-3/h7-12,16,19H,4-6,13-15,17H2,1-3H3,(H,25,27) |
InChI Key |
DMHRMHDIRHSOTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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